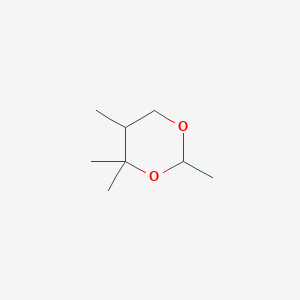
2,4,4,5-Tetramethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,5-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2 It is a cyclic acetal, characterized by its dioxane ring structure with four methyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethyl-1,3-dioxane typically involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,4,5-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4,5-Tetramethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a stabilizing agent in biological assays and as a component in the formulation of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Wirkmechanismus
The mechanism of action of 2,4,4,5-Tetramethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to act as a stabilizing agent, preventing the degradation of sensitive molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4,4,5-Tetramethyl-1,3-dioxane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,2,5,5-Tetramethyl-1,3-dioxane: Another isomer with distinct physical and chemical characteristics.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with unique reactivity and applications in boron chemistry.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
64269-41-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2,4,4,5-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-9-7(2)10-8(6,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
BLHFXHPNTCCTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(OC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
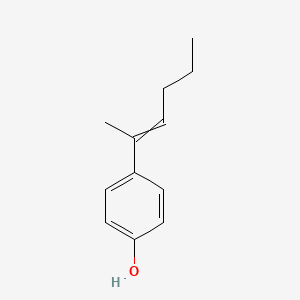
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)

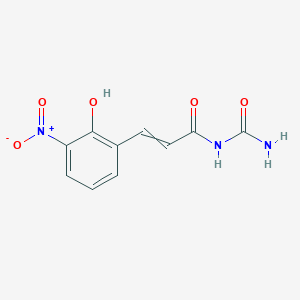
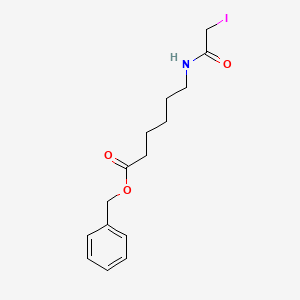
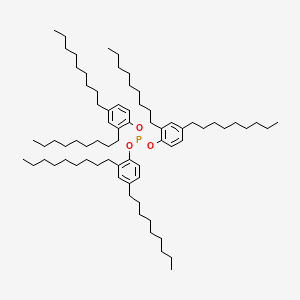
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)

